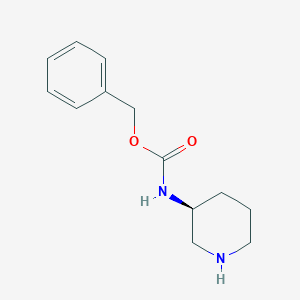

![molecular formula C10H10N2O3S B1300963 (6-乙基-4-氧代-4H-噻吩[2,3-d]嘧啶-3-基)-乙酸 CAS No. 686312-09-4](/img/structure/B1300963.png)

(6-乙基-4-氧代-4H-噻吩[2,3-d]嘧啶-3-基)-乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

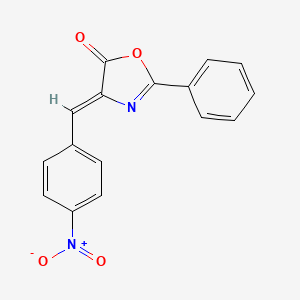

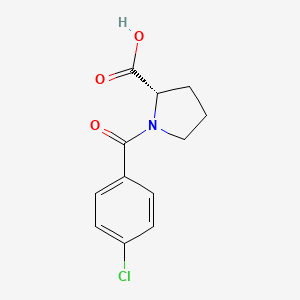

“(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid” is a heterocyclic compound that belongs to the class of thieno[2,3-d]pyrimidines . Thieno[2,3-d]pyrimidines are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antiviral activities .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines involves a series of steps from a readily available chloro intermediate . A range of potencies was observed within the parent pyrimidine series . The synthesis process also involves the condensation of DMF–DMA at the methyl group of the acetyl moiety .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines includes a six-membered heterocyclic ring containing two nitrogen atoms at the 1st and 3rd positions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[2,3-d]pyrimidines include the condensation between the aldehyde and urea, which bears some similarities to the Mannich condensation .

Physical And Chemical Properties Analysis

Thieno[2,3-d]pyrimidines are much weaker bases than pyridine and are soluble in water . They display good microsomal stability and moderate exposure in plasma .

科学研究应用

Antimicrobial Activity

Thieno[2,3-d]pyrimidin derivatives have been shown to exhibit high antimicrobial activity against various microbial infections . The structural framework of these compounds allows for the inhibition of bacterial growth, making them potential candidates for the development of new antimicrobial agents. Their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans, has been documented, highlighting their broad-spectrum capabilities.

Antitubercular Agents

Some thieno[2,3-d]pyrimidin-4(3H)-ones have been designed and synthesized with the aim of combating tuberculosis . These compounds have been screened against Mycobacterium tuberculosis and have shown significant activity, suggesting their potential as novel antitubercular medications.

Anti-Inflammatory Properties

The thiophene nucleus, which is part of the thieno[2,3-d]pyrimidin structure, has been associated with anti-inflammatory properties . This makes derivatives of this compound class promising for the development of new anti-inflammatory drugs, potentially offering alternative treatments for inflammatory diseases.

Anticancer Activity

Thieno[2,3-d]pyrimidin derivatives have been explored for their anticancer properties. They are known to inhibit various kinases, which are enzymes that play a crucial role in the signaling pathways of cancer cells . By targeting these kinases, these compounds can interfere with cancer cell proliferation and survival.

Antiviral Applications

Research has indicated that thieno[2,3-d]pyrimidin derivatives can have antiviral effects. A study on the synthesis and antiviral activity of novel derivatives showed promising results against certain viruses . This suggests the potential use of these compounds in the treatment or prevention of viral infections.

Inhibition of tRNA Methyltransferase

Thieno[2,3-d]pyrimidin derivatives have been identified as inhibitors of tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme involved in bacterial resistance . By inhibiting TrmD, these compounds could serve as a basis for developing antibacterial drugs with new mechanisms of action, which is crucial in the fight against antibiotic resistance.

Material Science Applications

Beyond medicinal chemistry, thieno[2,3-d]pyrimidin derivatives have applications in material science due to their interesting electronic properties . They can be used in the development of organic semiconductors, which are essential for various electronic devices.

Drug Design and Synthesis

The thieno[2,3-d]pyrimidin nucleus serves as a key structural component in drug design, aiding chemists in creating combinatorial libraries to search for lead molecules with therapeutic potential . The versatility of this compound allows for extensive modifications, enabling the synthesis of a wide range of pharmacologically active drugs.

未来方向

属性

IUPAC Name |

2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c1-2-6-3-7-9(16-6)11-5-12(10(7)15)4-8(13)14/h3,5H,2,4H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNPEWRDMOINGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)N=CN(C2=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364746 |

Source

|

| Record name | (6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid | |

CAS RN |

686312-09-4 |

Source

|

| Record name | (6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1300900.png)

![4-{[(5-Hydroxypyridin-3-yl)-carbonyl]amino}butanoic acid](/img/structure/B1300913.png)